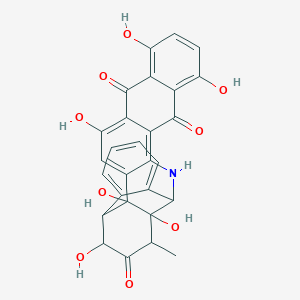![molecular formula C16H18O6S B160617 Bis[4-(2-hydroxyethoxy)phenyl] sulfone CAS No. 27205-03-4](/img/structure/B160617.png)
Bis[4-(2-hydroxyethoxy)phenyl] sulfone
Vue d'ensemble
Description
Bis[4-(2-hydroxyethoxy)phenyl] sulfone is a synthetic aliphatic hydrocarbon . It has a molecular weight of 338.38 and its molecular formula is C16H18O6S . The IUPAC name for this compound is 2-(4-{[4-(2-hydroxyethoxy)phenyl]sulfonyl}phenoxy)ethanol .
Molecular Structure Analysis
The molecular structure of Bis[4-(2-hydroxyethoxy)phenyl] sulfone is represented by the formula C16H18O6S . The InChI code for this compound is 1S/C16H18O6S/c17-9-11-21-13-1-5-15(6-2-13)23(19,20)16-7-3-14(4-8-16)22-12-10-18/h1-8,17-18H,9-12H2 .Physical And Chemical Properties Analysis
Bis[4-(2-hydroxyethoxy)phenyl] sulfone is a solid at 20°C . It has a melting point range of 180.0 to 185.0 °C . This compound is almost transparent when dissolved in hot methanol .Applications De Recherche Scientifique
Endocrine Activity and Metabolism
Bis[4-(2-hydroxyethoxy)phenyl] sulfone (BHEPS) has been studied for its metabolic and endocrine activities. Research indicates that the metabolism of its structural analog, Bisphenol S (BPS), involves hydroxylation of the aromatic ring mainly by cytochrome P450 enzymes and glucuronidation as a major metabolic pathway. BHEPS, among other analogs, was tested for estrogenic and androgenic activities, as well as thyroid hormone activity. The results revealed that certain metabolites of BPS and its analogs exhibit weak agonistic activity towards the estrogen receptor and antagonistic activity towards the thyroid hormone receptor. However, the glucuronidation process seems crucial for the detoxification of these compounds, as BPS glucuronide showed no activity in these assays, neither inhibiting estrogen nor thyroid hormone receptors (Skledar et al., 2016).
Material Synthesis and Properties
BHEPS has been involved in the synthesis of various materials with potential applications in different fields:
Side-Chain-Sulfonated Polyimides : BHEPS was used in the synthesis of novel side-chain-sulfonated polyimides showing good solubility in aprotic solvents and high stability of sulfonic acid groups. These polyimides formed flexible and tough membranes with high mechanical strength and exhibited anisotropic swelling properties and reasonably high proton conductivity (Chen et al., 2006).
Poly(ethylene terephthalate) Copolymers : BHEPS was also a key component in the preparation of poly(ethylene terephthalate) copolymers. These copolymers demonstrated a random microstructure with intrinsic viscosities ranging from 0.65 to 0.69 dL/g and showed diverse thermal behaviors. Their thermal properties were thoroughly studied, revealing significant insights into their stability and potential applications (Y. Tsai et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-[4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6S/c17-9-11-21-13-1-5-15(6-2-13)23(19,20)16-7-3-14(4-8-16)22-12-10-18/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNSTOOXQPHXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCO)S(=O)(=O)C2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84241-92-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(sulfonyldi-4,1-phenylene)bis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84241-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70181678 | |
| Record name | 2,2'-[Sulfonylbis(benzene-4,1-diyloxy)]diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(2-hydroxyethoxy)phenyl] sulfone | |
CAS RN |
27205-03-4 | |
| Record name | 2,2′-[Sulfonylbis(4,1-phenyleneoxy)]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27205-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(Sulphonylbis(4,1-phenyleneoxy))bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027205034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27205-03-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-[Sulfonylbis(benzene-4,1-diyloxy)]diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[sulphonylbis(4,1-phenyleneoxy)]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



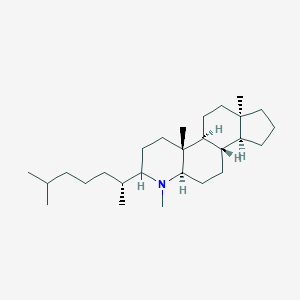
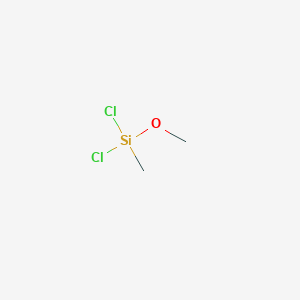
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
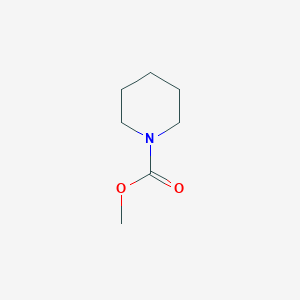



![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
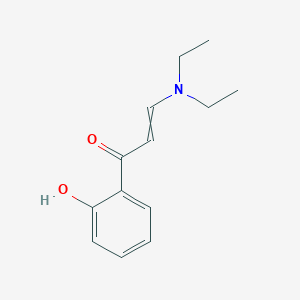

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)
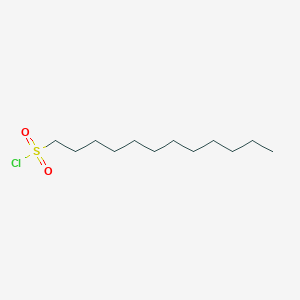
![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
